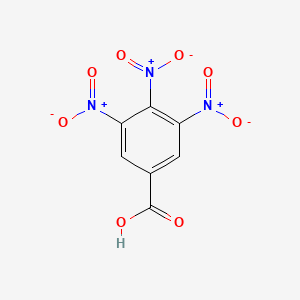![molecular formula C12H22O2 B14360177 1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane CAS No. 93430-27-4](/img/structure/B14360177.png)
1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane is an organic compound with the molecular formula C12H22O2 It is characterized by the presence of two 2-methylprop-2-en-1-yl groups attached to a butane backbone through ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane typically involves the reaction of butane-1,1-diol with 2-methylprop-2-en-1-ol in the presence of an acid catalyst. The reaction proceeds through the formation of ether linkages between the hydroxyl groups of the diol and the alcohol.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor containing the acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ether linkages to alcohol groups.
Substitution: The ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the reagents used.
Scientific Research Applications
1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins due to its reactive ether groups.
Mechanism of Action
The mechanism of action of 1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane involves its interaction with molecular targets through its ether linkages. These linkages can undergo cleavage and form new bonds with other molecules, facilitating various chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition reactions.
Comparison with Similar Compounds
- 2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
- 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester
- 1-Chloro-4-(2-methyl-2-propen-1-yl)benzene
Comparison: 1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane is unique due to its symmetrical structure and the presence of two reactive ether groups. This makes it more versatile in chemical reactions compared to similar compounds that may have only one reactive group or different functional groups.
Properties
CAS No. |
93430-27-4 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1,1-bis(2-methylprop-2-enoxy)butane |
InChI |
InChI=1S/C12H22O2/c1-6-7-12(13-8-10(2)3)14-9-11(4)5/h12H,2,4,6-9H2,1,3,5H3 |
InChI Key |
DABDSSPUWKQFTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(OCC(=C)C)OCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


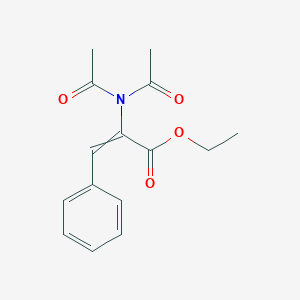
![1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one](/img/structure/B14360109.png)
![5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14360123.png)
![N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide](/img/structure/B14360124.png)
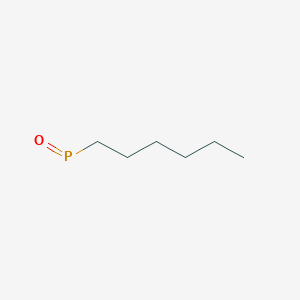
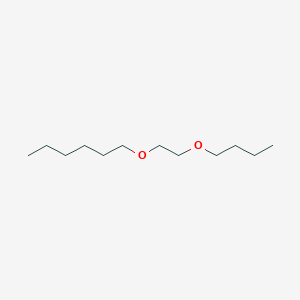

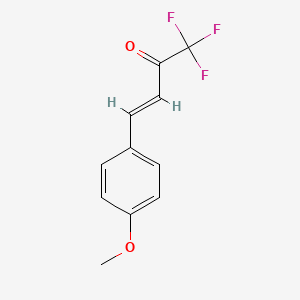
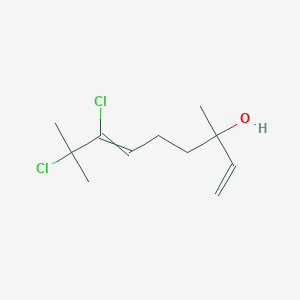
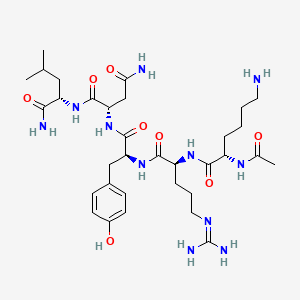
![3-[Tris(decyloxy)silyl]propanenitrile](/img/structure/B14360153.png)
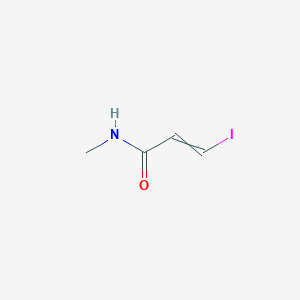
![1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea](/img/structure/B14360169.png)
